

Technical Support Center: JNJ-47965567 Dose-Response Curve Optimization

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Compound of Interest		
Compound Name:	JNJ-47965567	
Cat. No.:	B15586329	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments with the P2X7 receptor antagonist, **JNJ-47965567**.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-47965567 and what is its primary mechanism of action?

JNJ-47965567 is a potent, selective, and centrally permeable antagonist of the P2X7 receptor, which is a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4] Its primary mechanism of action is to block the P2X7 receptor, thereby inhibiting downstream signaling events such as calcium influx, IL-1 β release, and the formation of a large, non-selective pore. [1][5]

Q2: What are the reported potency values (pKi, pIC50, EC50) for **JNJ-47965567**?

The potency of **JNJ-47965567** has been characterized in various in vitro and in vivo systems. A summary of these values is provided in the table below.

Q3: I am observing a biphasic dose-response curve. What could be the cause?

A biphasic or "U-shaped" dose-response curve can indicate complex biological responses. Potential causes include:



- Off-target effects: At higher concentrations, JNJ-47965567 might interact with other cellular targets, leading to an unexpected response.
- Receptor desensitization: Prolonged exposure to high concentrations of the antagonist could induce receptor desensitization or internalization.
- Cellular toxicity: High concentrations of the compound may induce cytotoxicity, confounding the measurement of P2X7R-specific effects.

Q4: My dose-response data has high variability between replicates. How can I improve this?

High variability can obscure the true dose-response relationship. To improve reproducibility:

- Ensure consistent cell handling: Use cells at a consistent passage number and confluency.
- Optimize reagent preparation: Prepare fresh solutions of JNJ-47965567 and the P2X7R agonist (e.g., BzATP) for each experiment.
- Control incubation times: Adhere strictly to the optimized pre-incubation time for the antagonist and the stimulation time for the agonist.
- Increase replicate number: Using more technical and biological replicates can help to identify and mitigate the impact of outliers.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause	Recommended Solution
No inhibitory effect observed	1. Inactive compound: Improper storage or handling of JNJ-47965567. 2. Insufficient agonist concentration: The concentration of the P2X7R agonist (e.g., ATP, BzATP) may be too low to elicit a measurable response. 3. Low P2X7R expression: The cell line used may have low or no expression of the P2X7 receptor.	1. Compound Integrity: Ensure JNJ-47965567 is stored correctly (dissolved in 100% DMSO at 30 mM and stored at -20°C) and use a fresh aliquot. [6] 2. Agonist Titration: Perform a dose-response experiment with the agonist to determine its EC50 and use a concentration at or above the EC80 for inhibition assays. 3. Receptor Expression: Verify P2X7R expression in your cell line using techniques like Western blot, qPCR, or flow cytometry.
Poor curve fit (low R² value)	1. Inappropriate concentration range: The selected concentrations of JNJ-47965567 may not cover the full range of inhibition. 2. High data scatter: Significant variability in the data points.	1. Concentration Range Optimization: Conduct a preliminary experiment with a broad range of concentrations (e.g., 1 nM to 100 μM) to identify the inhibitory range. Subsequent experiments should use a narrower range of concentrations around the estimated IC50. 2. Review Experimental Technique: Refer to the "High variability" FAQ to minimize sources of error.
Unexpected agonist-like effect	1. Off-target effects: JNJ- 47965567 may interact with other receptors or signaling pathways. 2. Assay interference: The compound may interfere with the	1. Use a P2X7R-null cell line: As a negative control, test the effect of JNJ-47965567 in a cell line that does not express the P2X7 receptor. 2. Assay Control: Run a control without



detection method (e.g., fluorescence).

cells to check for direct interference of the compound with the assay reagents.

Data Presentation

Table 1: In Vitro Potency of JNJ-47965567

System	Assay	Agonist	Potency Metric	Value	Reference
Human P2X7	Radioligand Binding	-	pKi	7.9 ± 0.07	[1][5]
Rat P2X7	Radioligand Binding	-	pKi	8.7 ± 0.07	[2][5]
Human Whole Blood	IL-1β Release	BzATP	pIC50	6.7 ± 0.07	[1][2][5]
Human Monocytes	IL-1β Release	BzATP	pIC50	7.5 ± 0.07	[1][2][5]
Rat Microglia	IL-1β Release	BzATP	pIC50	7.1 ± 0.1	[1][2][5]
Murine J774 Macrophages	Ethidium+ Uptake	ATP	IC50	54 ± 24 nM	[6]

Table 2: In Vivo Efficacy of JNJ-47965567



Animal Model	Endpoint	Dose	Effect	Reference
Rat	Brain P2X7 Receptor Occupancy	-	Brain EC50 of 78 ± 19 ng·mL ⁻¹	[1]
Rat	Amphetamine- induced Hyperactivity	30 mg⋅kg ⁻¹	Attenuation of hyperactivity	[1]
Rat	Neuropathic Pain Model	30 mg⋅kg ⁻¹	Modest, significant efficacy	[1]
SOD1G93A Female Mice	ALS Disease Progression	30 mg/kg (i.p.)	Delayed disease onset and progression	[7][8][9]

Experimental Protocols In Vitro IL-1β Release Assay

- Cell Preparation:
 - For human whole blood, collect blood in heparinized tubes.
 - For human monocytes or rat microglia, isolate cells using standard density gradient centrifugation methods.
 - Prime cells with lipopolysaccharide (LPS) to induce pro-IL-1β expression.
- Compound Incubation:
 - Pre-incubate the cells with varying concentrations of JNJ-47965567 for a predetermined time (e.g., 15-30 minutes).
- Agonist Stimulation:



- Stimulate the cells with a P2X7R agonist, such as BzATP, at a concentration near its EC80.
- Sample Collection and Analysis:
 - After incubation, centrifuge the samples and collect the supernatant.
 - \circ Quantify the concentration of IL-1 β in the supernatant using a commercially available ELISA kit.
- Data Analysis:
 - \circ Plot the percentage inhibition of IL-1 β release against the logarithm of the **JNJ-47965567** concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vitro Calcium Influx Assay

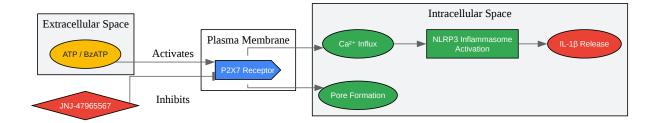
- · Cell Preparation:
 - Seed cells expressing the P2X7 receptor (e.g., HEK293-hP2X7R) in a 96-well black, clearbottom plate.
- Dye Loading:
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
- Compound Incubation:
 - Pre-incubate the cells with varying concentrations of JNJ-47965567.
- Agonist Stimulation and Data Acquisition:
 - Measure baseline fluorescence using a fluorescence plate reader.
 - Add a P2X7R agonist (e.g., BzATP) and immediately begin kinetic reading of fluorescence intensity.



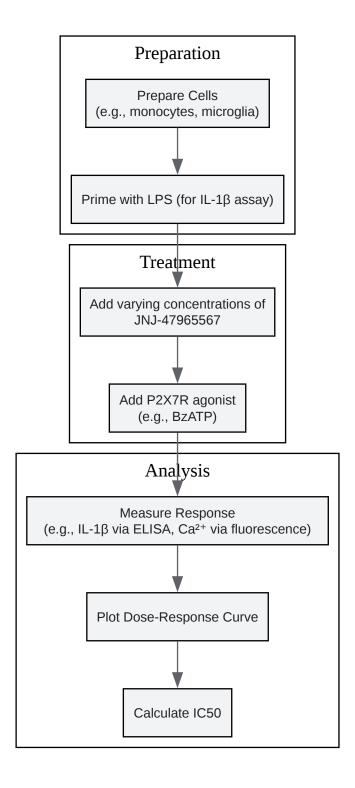
- Data Analysis:
 - Calculate the percentage inhibition of the agonist-induced calcium influx for each concentration of JNJ-47965567.
 - Determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualization

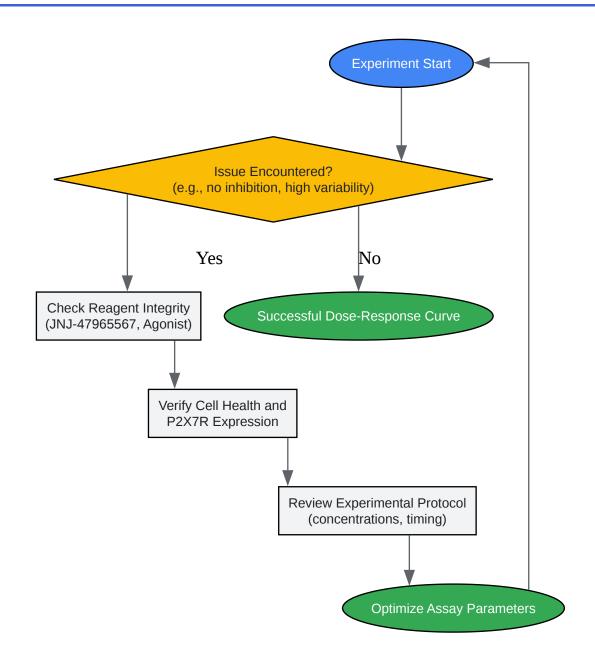












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